molecular formula C₉H₁₂N₂O₃ B1145365 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride CAS No. 32780-65-7

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

Cat. No.: B1145365
CAS No.: 32780-65-7
M. Wt: 196.2
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Description

Properties

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDETSVEUQULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32780-65-7
Record name Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32780-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Core Synthetic Pathway

The preparation of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride follows a three-step sequence:

  • Amide Coupling : Formation of the benzamide backbone.

  • Hydrogenation : Reduction of intermediates to introduce the amino-hydroxyethyl moiety.

  • Hydrochloride Salt Formation : Acidic treatment to yield the final product.

Amide Coupling

The benzamide core is synthesized via a coupling reaction between 2-hydroxybenzamide derivatives and protected aminoethanol intermediates. For instance, 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid has been employed in analogous syntheses using hydroxybenzotriazole (HOBt) and water-soluble carbodiimide (WSC-HCl) as coupling agents. Typical conditions include:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

  • Reagents : HOBt (1.1 eq), WSC-HCl (1.2 eq).

Hydrogenation

A critical reduction step introduces the amino-hydroxyethyl group. Patent literature describes hydrogenation using 10% palladium on charcoal (Pd/C) under ambient conditions:

  • Substrate : 2-hydroxy-5-{1-hydroxy-2-[(1-phenyl-but-1-en-3-ylidene)imino]ethyl}benzamide.

  • Solvent : Tetrahydrofuran (25 mL per 3.24 g substrate).

  • Conditions : 25°C, H₂ atmosphere.

  • Yield : 63% after purification.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ethanol , precipitating the hydrochloride salt. Crystallization from ethyl acetate/hexane mixtures enhances purity.

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis prioritizes cost efficiency and yield optimization. Key adaptations include:

  • Continuous Flow Reactors : Minimize batch variability and improve heat transfer during exothermic steps.

  • Catalyst Recycling : Pd/C recovery systems reduce precious metal costs.

  • Solvent Recovery : Distillation units reclaim THF and DMF for reuse.

Case Study: Pilot-Scale Hydrogenation

A pilot plant employing 200 L batch reactors achieved consistent yields (60–65%) using the following parameters:

ParameterValue
Substrate Loading15 kg
Pd/C Catalyst5% w/w
Hydrogen Pressure1 atm
Reaction Time6 hours

Reaction Optimization Strategies

Design of Experiments (DoE)

Statistical optimization identifies critical factors affecting yield:

  • Temperature : Lower temperatures (0°C) favor amide coupling selectivity.

  • Solvent Polarity : THF improves hydrogenation efficiency vs. DMF.

  • Stoichiometry : Excess WSC-HCl (1.2 eq) drives coupling to completion.

Workup and Purification

Standard Protocols

  • Filtration : Remove Pd/C catalyst post-hydrogenation via sintered glass filters.

  • Liquid-Liquid Extraction : Partition crude mixtures between ethyl acetate and water to remove polar impurities.

  • Crystallization : Recrystallize the hydrochloride salt from ethanol/ethyl acetate (1:3 v/v).

Chromatographic Purification

Silica gel column chromatography (gradient elution with hexane/ethyl acetate) resolves intermediates with >95% purity.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Batch HydrogenationSimple setup, low capital costScalability challenges63
Continuous FlowHigh throughput, consistent yieldsHigh initial investment68*
Microwave-AssistedReduced reaction timeLimited applicability55*

*Estimated from analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimalarial Activity

One of the most prominent applications of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride is its antimalarial activity against Plasmodium falciparum. Research indicates that this compound interacts with the protein PfPrx1, which plays a critical role in the parasite's oxidative stress response pathway.

  • Target Protein: PfPrx1
  • Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.

Table: Antimalarial Activity Data

StudyObjectiveMethodologyResults
Study 1Assess efficacy against Plasmodium falciparumIn vitro assays using cultured malaria parasitesSignificant inhibition of parasite growth with an IC₅₀ value of 12 µM

In addition to its antimalarial properties, this compound has been studied for other biological activities:

  • Antimicrobial Properties: Exhibits moderate antimicrobial activity against Gram-positive bacteria.
  • Analgesic Properties: Under investigation for potential pain-relieving effects.
Activity TypeMethodologyResults
AntimicrobialDisk diffusion assayZones of inhibition ranging from 10-15 mm
AnalgesicVarious pharmacological testsPotential analgesic effects observed

Pharmacokinetics

The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Table: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionExtensive
MetabolismHepatic
ExcretionRenal

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity and safety profile of this compound. Below are key findings from recent research:

  • Antimalarial Effects
    • Objective: Assess efficacy against Plasmodium falciparum.
    • Methodology: In vitro assays conducted using cultured malaria parasites.
    • Results: Demonstrated significant inhibition of parasite growth.
  • Pharmacological Evaluation
    • Objective: Explore additional biological activities such as antimicrobial and analgesic properties.
    • Methodology: Various assays including disk diffusion for antimicrobial activity.
    • Results: Moderate antimicrobial activity observed.
  • Toxicological Assessment
    • Objective: Evaluate safety profiles in animal models.
    • Methodology: Toxicity studies performed in mice.
    • Results: No significant adverse effects observed at therapeutic doses.

Table: Comparison with Similar Compounds

Compound NameBiological ActivityMechanism of Action
5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-oneβ₂-adrenoceptor agonistActivation of β₂-adrenoceptors
Benzamide ribosideDHFR inhibitorDownregulation of dihydrofolate reductase (DHFR)
5-(2-Amino-1-hydroxyethyl)-pyrimidineAntimicrobialDisruption of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may activate the Nrf2 pathway, promoting the expression of antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride 32780-65-7 C₉H₁₂N₂O₃·HCl 232.66 Parent compound; simplest amino-hydroxyethyl substituent
5-(2-((4-Cyclohexylbutan-2-yl)amino)-1-hydroxyethyl)-2-hydroxybenzamide N/A C₁₉H₃₀N₂O₃ 334.46 Bulkier 4-cyclohexylbutan-2-yl group on the amino moiety
2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide Hydrochloride N/A C₁₈H₂₃N₂O₃·HCl ~366.89 (estimated) 1-methyl-3-phenylpropyl substituent on the amino group

Key Observations :

  • The target compound has the smallest molecular weight among analogs due to its unmodified amino group.
  • Bulkier substituents (e.g., cyclohexylbutan-2-yl or phenylpropyl groups) in analogs likely alter solubility, receptor affinity, and metabolic stability .

Catalyst Comparison :

  • Pd/C vs. Raney Ni: Raney Ni is more economical and efficient for reducing steric hindrance in similar reactions .
Table 2: Hazard Profiles of Selected Compounds
Compound Acute Toxicity (Oral) Skin/Irritation Hazards Storage Conditions
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride Category 4 (H302) H315 (Skin), H319 (Eyes) 2–8°C, inert atmosphere
Ractopamine Intermediate (4-(2-Amino-1-hydroxyethyl) phenol hydrochloride) Not specified Not specified Not provided
2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide Hydrochloride Not specified Not specified Likely similar to benzamide derivatives

Notes:

  • The target compound’s hazards are well-documented, whereas analogs lack explicit safety data in the provided evidence.
  • Bulkier analogs may exhibit reduced volatility and inhalation risks due to higher molecular weights.

Biological Activity

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride, a compound with the molecular formula C₉H₁₂N₂O₃·HCl, has garnered attention in recent years due to its potential biological activities, particularly in the realm of antimalarial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes both amino and hydroxyl functional groups, which are critical for its biological activity. The presence of these groups allows for various interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Molecular Structure

  • Molecular Formula: C₉H₁₂N₂O₃·HCl
  • Molecular Weight: 220.66 g/mol
  • IUPAC Name: 5-(2-amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride

Antimalarial Activity

Research indicates that 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride exhibits significant antimalarial activity against Plasmodium falciparum. The compound is believed to interact with the protein PfPrx1, a crucial component in the parasite's oxidative stress response pathway.

  • Target Protein: PfPrx1
  • Mode of Action: The compound binds to PfPrx1, inhibiting its function and leading to increased oxidative stress within the malaria parasite.
  • Biochemical Pathways Affected: The inhibition of PfPrx1 disrupts the parasite's ability to manage oxidative stress, ultimately impairing its survival.

Pharmacokinetics

The pharmacokinetic profile of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. This profile is essential for assessing its viability as a therapeutic agent.

ParameterValue
AbsorptionHigh
DistributionExtensive
MetabolismHepatic (liver)
ExcretionRenal (kidneys)

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from recent research:

  • Study on Antimalarial Effects :
    • Objective: To assess the efficacy against Plasmodium falciparum.
    • Methodology: In vitro assays were conducted using cultured malaria parasites.
    • Results: The compound demonstrated significant inhibition of parasite growth with an IC₅₀ value of 12 µM.
  • Pharmacological Evaluation :
    • Objective: To explore additional biological activities such as antimicrobial and analgesic properties.
    • Methodology: Various assays were performed including disk diffusion for antimicrobial activity.
    • Results: Showed moderate antimicrobial activity against Gram-positive bacteria with zones of inhibition ranging from 10-15 mm.
  • Toxicological Assessment :
    • Objective: To evaluate safety profiles in animal models.
    • Methodology: Toxicity studies were performed in mice.
    • Results: No significant adverse effects were observed at therapeutic doses.

Comparison with Similar Compounds

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide hydrochloride can be compared to other benzamide derivatives known for their biological activities. Below is a comparison table highlighting similar compounds:

Compound NameBiological ActivityMechanism of Action
5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-oneβ₂-adrenoceptor agonistActivation of β₂-adrenoceptors
Benzamide ribosideDHFR inhibitorDownregulation of dihydrofolate reductase (DHFR)
5-(2-Amino-1-hydroxyethyl)-pyrimidineAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. Optimization Tips :

  • Use Design of Experiments (DoE) to vary parameters like temperature (e.g., 0–25°C for coupling), solvent polarity (THF vs. DMF), and stoichiometry.
  • Monitor reaction progress via HPLC or TLC to minimize side products.
  • Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Advanced: How can computational chemistry predict reactivity and stability of intermediates during synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Software like Gaussian or ORCA can identify energetically favorable pathways.
  • Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize dielectric environments for reaction steps.
  • Kinetic Modeling : Apply Eyring equation to predict rate constants under varying temperatures.
  • Case Study : ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .

Basic: What spectroscopic techniques are critical for structural characterization, and what key features should researchers prioritize?

Methodological Answer:
Key Techniques :

  • NMR :
    • ¹H NMR : Look for amide NH (~8.5–9.5 ppm), hydroxyl protons (broad ~5–6 ppm), and aromatic protons (6.5–8.0 ppm).
    • ¹³C NMR : Confirm carbonyl (165–175 ppm) and aromatic carbons.
  • IR : Amide C=O stretch (~1650 cm⁻¹), hydroxyl O-H (~3200–3500 cm⁻¹).
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

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